2-(2,6-Dichlorophenoxy)propanamide
CAS No.: 344411-67-2
Cat. No.: VC3804895
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 344411-67-2 |
|---|---|
| Molecular Formula | C9H9Cl2NO2 |
| Molecular Weight | 234.08 g/mol |
| IUPAC Name | 2-(2,6-dichlorophenoxy)propanamide |
| Standard InChI | InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13) |
| Standard InChI Key | KVCQWFJJUHDPLB-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl |
| Canonical SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-(2,6-Dichlorophenoxy)propanamide (CAS 344411-67-2) is an organic compound with the molecular formula and a molecular weight of 234.08 g/mol . Its IUPAC name, 2-(2,6-dichlorophenoxy)propanamide, reflects its structure: a propanamide group attached to a 2,6-dichlorophenoxy moiety. The compound’s SMILES notation (CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl) and InChI key (KVCQWFJJUHDPLB-UHFFFAOYSA-N) provide unambiguous representations of its planar and stereochemical configurations .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 234.08 g/mol | |
| CAS Number | 344411-67-2 | |
| SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | |
| InChIKey | KVCQWFJJUHDPLB-UHFFFAOYSA-N |
Synthesis and Industrial Applications
Synthetic Pathways
2-(2,6-Dichlorophenoxy)propanamide is synthesized via a multi-step process involving:
-
Alkylation of 2,6-dichlorophenol: Reacting 2,6-dichlorophenol with ethyl 2-chloropropionate in the presence of potassium carbonate yields ethyl 2-(2,6-dichlorophenoxy)propanoate .
-
Pinner Reaction: The ester intermediate undergoes hydrolysis to form 2-(2,6-dichlorophenoxy)propionitrile, which is subsequently amidated to yield the target compound .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | KCO, acetonitrile, reflux | 95.3% |
| Hydrolysis & Amination | Ethylenediamine, room temp | 80–90% |
Role in Pharmaceutical Manufacturing
This compound is a critical intermediate in synthesizing lofexidine (CAS 31036-80-3), an α-adrenergic agonist used to manage opioid withdrawal symptoms . The final step involves coupling 2-(2,6-dichlorophenoxy)propanamide with ethylenediamine to form N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, a direct precursor to lofexidine .
Pharmacological Relevance and Metabolism
Metabolic Pathways
2-(2,6-Dichlorophenoxy)propanamide is identified as a primary metabolite of lofexidine, formed via CYP2D6-mediated hydrolysis . Subsequent deamidation produces inactive metabolites:
-
2-(2,6-Dichlorophenoxy)propionic acid
-
2,6-Dichlorophenol
Approximately 80% of an administered lofexidine dose is excreted as 2,6-dichlorophenol in urine, while 5% is excreted as the propanamide metabolite .
Table 3: Pharmacokinetic Parameters of Lofexidine and Metabolites
| Parameter | Lofexidine | Propanamide Metabolite |
|---|---|---|
| Elimination Half-life | 11 hours | Not reported |
| Renal Excretion | 10% | 5% |
| Protein Binding | 55% | Negligible |
Analytical Methods for Characterization
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the primary method for purity assessment. The compound exhibits a retention time of 6.2 minutes on a C18 column using acetonitrile-water (70:30) mobile phase .
Mass Spectrometry
Electrospray ionization (ESI) mass spectra show a base peak at m/z 233.02 ([M–H]), consistent with its molecular weight .
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